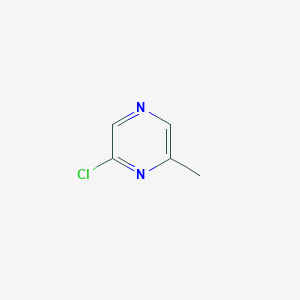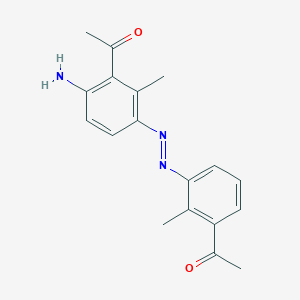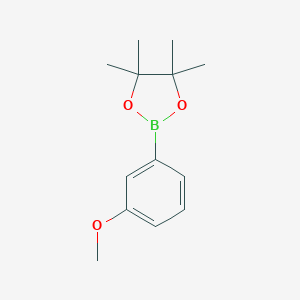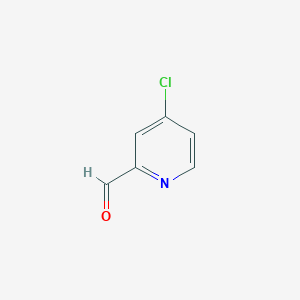![molecular formula C10H10N2S2 B130309 [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152381-92-5](/img/structure/B130309.png)
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Descripción general
Descripción
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as MTC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTC has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is not fully understood. However, it is believed that [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide works by inducing apoptosis, or programmed cell death, in cancer cells. [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible for further study. Additionally, [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has shown promising results in preclinical studies, making it a viable candidate for further research. However, there are also limitations to using [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. One potential avenue is to study the efficacy of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in combination with other anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide for therapeutic use. Further studies on the mechanism of action of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide are also needed to fully understand its potential as a therapeutic agent. Finally, clinical trials are needed to determine the safety and efficacy of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in humans.
Métodos De Síntesis
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be synthesized by reacting 2-methylthiophenol with chloromethyl methyl sulfide in the presence of a base, followed by reaction with cyanamide. The resulting compound is then purified through recrystallization. The synthesis of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a relatively simple and straightforward process, making it a viable option for further study.
Aplicaciones Científicas De Investigación
[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential as an anticancer agent. In vitro studies have shown that [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can inhibit tumor growth in mice. Additionally, [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to have anti-inflammatory and antioxidant effects.
Propiedades
IUPAC Name |
[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-8-5-3-4-6-9(8)14-10(13-2)12-7-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUATUZTNYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(=NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181734 | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-methylphenyl) cyanocarbonimidodithioate | |
CAS RN |
152381-92-5 | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152381-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















